

# Application Notes and Protocols for MRT-2359 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of MRT-2359, a potent and selective oral molecular glue degrader of the translation termination factor GSPT1. MRT-2359 has shown significant anti-tumor activity in preclinical models of MYC-driven cancers, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[1][2][3] This document offers guidance on dosage, administration, and experimental protocols to facilitate reproducible and effective in vivo studies.

### Introduction

MRT-2359 is an orally bioavailable small molecule that induces the degradation of GSPT1 by promoting its interaction with the E3 ubiquitin ligase component, cereblon (CRBN).[4] MYC-driven cancers exhibit a strong dependence on high levels of protein translation, creating a vulnerability to the disruption of this process.[5][6] By degrading GSPT1, MRT-2359 effectively impairs protein synthesis, leading to preferential anti-proliferative activity and tumor regression in preclinical models with high L-MYC or N-MYC expression.[1][7]

# **Signaling Pathway**



The mechanism of action of **MRT-2359** involves the targeted degradation of GSPT1, which leads to a cascade of downstream events culminating in anti-tumor activity.





Click to download full resolution via product page

Caption: MRT-2359 mechanism of action.

# **Quantitative Data Summary**

Preclinical in vivo studies have demonstrated the dose-dependent efficacy of **MRT-2359** in various xenograft models. The following tables summarize key quantitative data from these studies.

| Animal<br>Model          | Cancer<br>Type                    | Dosage<br>(mg/kg) | Administrat<br>ion Route | Dosing<br>Schedule        | Outcome                                   |
|--------------------------|-----------------------------------|-------------------|--------------------------|---------------------------|-------------------------------------------|
| Immunodefici<br>ent Mice | Prostate<br>Cancer<br>(22RV1)     | 3                 | Oral Gavage              | Daily                     | -32% tumor regression                     |
| Immunodefici<br>ent Mice | Prostate<br>Cancer<br>(22RV1)     | 10                | Oral Gavage              | Daily                     | Complete<br>tumor<br>regression<br>(TV=0) |
| Immunodefici<br>ent Mice | Prostate<br>Cancer<br>(22RV1)     | 10                | Oral Gavage              | 5 days on / 9<br>days off | -8% tumor regression                      |
| Immunodefici<br>ent Mice | Prostate<br>Cancer (NCI-<br>H660) | 3                 | Oral Gavage              | 5 days on / 9<br>days off | -7% tumor regression                      |
| Immunodefici<br>ent Mice | Prostate<br>Cancer (NCI-<br>H660) | 10                | Oral Gavage              | 5 days on / 9<br>days off | -78% tumor regression                     |
| Immunodefici<br>ent Mice | Prostate<br>Cancer (NCI-<br>H660) | 10                | Oral Gavage              | Daily                     | -100% tumor<br>regression                 |

# **Experimental Protocols**



# **Preparation of MRT-2359 for Oral Administration**

Note: The precise formulation for **MRT-2359** used in the published preclinical studies has not been detailed. The following protocol is a general guideline for preparing poorly water-soluble compounds for oral gavage in mice and may require optimization.

#### Materials:

- MRT-2359 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Weigh the required amount of MRT-2359 powder in a sterile microcentrifuge tube.
- To prepare a vehicle, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- First, dissolve the **MRT-2359** powder in DMSO by vortexing. Gentle warming or sonication may aid in dissolution.
- Add PEG300 and vortex thoroughly to ensure a homogenous mixture.
- Add Tween 80 and vortex again.



- Finally, add the sterile saline or water to the desired final volume and vortex until the solution is clear and uniform.
- The final concentration should be calculated based on the desired dosage (e.g., 3 mg/kg or 10 mg/kg) and the volume to be administered to each animal (typically 100-200 μL for a 20-25 g mouse).
- It is recommended to prepare the formulation fresh on the day of administration.

# **Xenograft Tumor Model Establishment**

#### Cell Lines:

- NCI-H660: Human neuroendocrine prostate cancer cell line.
- 22RV1: Human prostate carcinoma cell line.

#### Animals:

• Immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.

#### Procedure:

- Culture NCI-H660 or 22RV1 cells under standard conditions.
- Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
- Subcutaneously inject 5 x 10<sup>6</sup> to 10 x 10<sup>6</sup> cells in a volume of 100-200  $\mu$ L into the flank of each mouse.
- · Monitor the animals for tumor growth.

## In Vivo Efficacy Study Workflow





Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy studies.



#### **Detailed Steps:**

- Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions using digital calipers at least twice a week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
- Randomization: When tumors reach an average volume of approximately 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Treatment Administration: Administer MRT-2359 or the vehicle control orally via gavage according to the chosen dosing schedule (daily or intermittent).
- Monitoring during Treatment: Continue to monitor tumor volume and animal body weight at least twice a week. Observe the animals for any signs of toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Humane endpoints should be observed in accordance with institutional guidelines.
- Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Further pharmacodynamic analysis of tumor tissue can be performed to assess GSPT1 degradation and downstream signaling effects.

# **Pharmacodynamic Analysis**

To confirm the mechanism of action of **MRT-2359** in vivo, it is recommended to perform pharmacodynamic (PD) analysis on tumor and/or surrogate tissues.

#### Protocol:

- Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at specified time points after the final dose of MRT-2359.
- Prepare protein lysates from the collected tissues.
- Perform Western blotting to assess the levels of GSPT1, MYC (c-MYC, N-MYC, or L-MYC), and downstream markers of the integrated stress response (e.g., phosphorylated eIF2α, ATF4).



• Quantify the protein levels relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of GSPT1 degradation and the impact on downstream signaling pathways.

### Conclusion

MRT-2359 is a promising therapeutic agent for MYC-driven cancers. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vivo studies to further evaluate its efficacy and mechanism of action. Careful attention to formulation, dosing, and animal monitoring is crucial for obtaining reliable and meaningful results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Monte Rosa Therapeutics Presents Preclinical Data from [globenewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing MRT-2359 Phase 1/2 Study in Patients with MYC-driven Solid Tumors BioSpace [biospace.com]
- 6. Monte Rosa Therapeutics Announces Interim PK/PD and Clinical Data for MRT-2359 in Phase 1/2 Trial for MYC-Driven Solid Tumors - Monte Rosa Therapeutics [ir.monterosatx.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for MRT-2359 In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856510#mrt-2359-dosage-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com